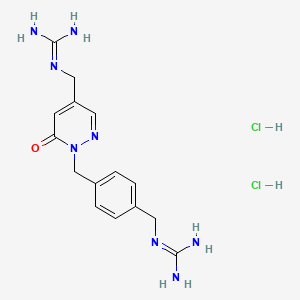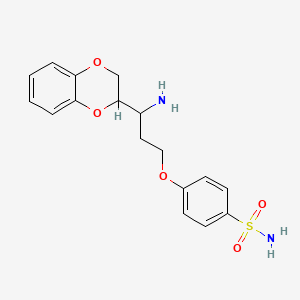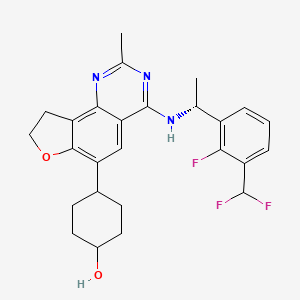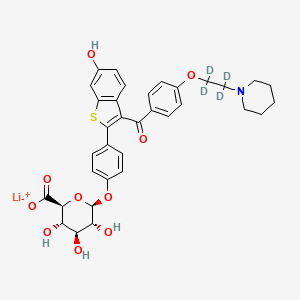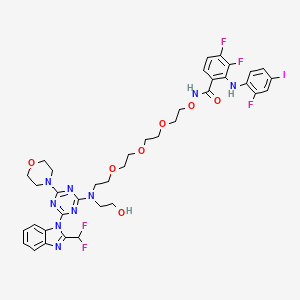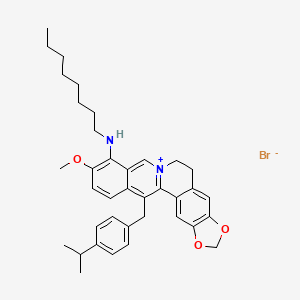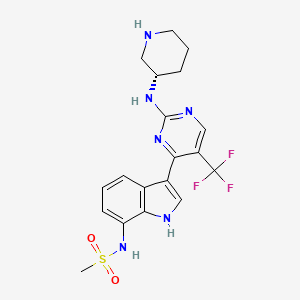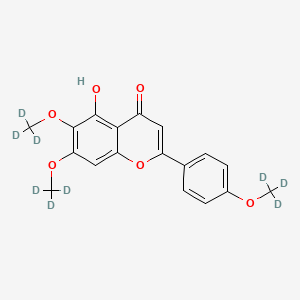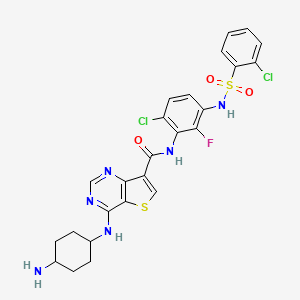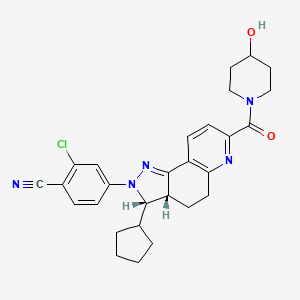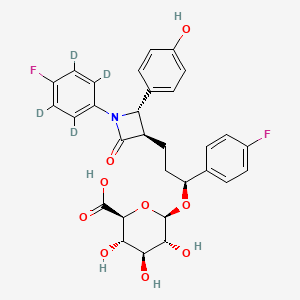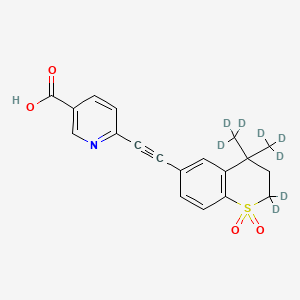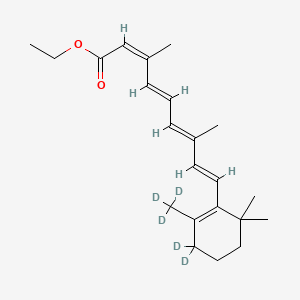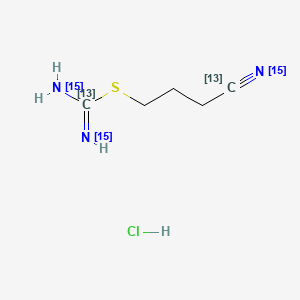
Kevetrin (hydrochloride)-13C2,15N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kevetrin (hydrochloride)-13C2,15N3 is a novel investigational compound known for its potential therapeutic applications, particularly in oncology. It is a derivative of Kevetrin hydrochloride, which has shown efficacy in various tumor models, including lung, breast, colon, and ovarian cancers . The compound is designed to activate the tumor suppressor protein p53, leading to apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
Kevetrin (hydrochloride)-13C2,15N3 is synthesized through a series of chemical reactions involving the incorporation of isotopic labels (^13C2 and ^15N3) into the Kevetrin hydrochloride structure. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of Kevetrin is synthesized through a multi-step process involving the reaction of thiourea with butyronitrile under controlled conditions.
Incorporation of isotopic labels: The isotopic labels (^13C2 and ^15N3) are introduced into the core structure through specific chemical reactions, ensuring the precise placement of these labels within the molecule.
Purification and crystallization: The final compound is purified using chromatographic techniques and crystallized to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger reaction vessels, and employing advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Kevetrin (hydrochloride)-13C2,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with modified functional groups that can potentially enhance or alter its biological activity .
科学研究应用
Kevetrin (hydrochloride)-13C2,15N3 has a wide range of scientific research applications, including:
作用机制
Kevetrin (hydrochloride)-13C2,15N3 exerts its effects primarily through the activation of the tumor suppressor protein p53. The mechanism involves:
Activation of p53: Kevetrin induces the phosphorylation of p53, leading to its activation.
Induction of apoptosis: Activated p53 triggers the expression of pro-apoptotic genes such as PUMA and p21, leading to cell cycle arrest and apoptosis.
Inhibition of MDM2: Kevetrin alters the E3 ligase activity of MDM2, preventing the degradation of p53 and enhancing its tumor suppressor functions.
相似化合物的比较
Kevetrin (hydrochloride)-13C2,15N3 is unique compared to other similar compounds due to its isotopic labeling and specific mechanism of action. Similar compounds include:
Thioureidobutyronitrile: The parent compound of Kevetrin, known for its p53 activation properties.
Compound 900: A novel analog of Kevetrin that has shown greater potency in inhibiting cancer cell viability.
Other p53 activators: Compounds that activate p53 through different mechanisms, such as Nutlin-3 and RITA.
This compound stands out due to its enhanced stability and targeted action on p53, making it a promising candidate for further research and development in cancer therapy .
属性
分子式 |
C5H10ClN3S |
|---|---|
分子量 |
184.64 g/mol |
IUPAC 名称 |
3-((15N)azanylidyne(113C)methyl)propyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H/i3+1,5+1,6+1,7+1,8+1; |
InChI 键 |
NCXJZJFDQMKRKM-CBWHUSCUSA-N |
手性 SMILES |
C(C[13C]#[15N])CS[13C](=[15NH])[15NH2].Cl |
规范 SMILES |
C(CC#N)CSC(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


